molecular formula C6H4BrF3N2OS B8204944 N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B8204944
M. Wt: 289.08 g/mol
InChI Key: IBDKKFCAPAWUQX-UHFFFAOYSA-N
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Description

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that features a thiazole ring substituted with a bromine atom and a methyl group, along with a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-5-methyl-1,3-thiazol-2-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the trifluoroacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiazole derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

    Hydrolysis: The major products are 4-bromo-5-methyl-1,3-thiazol-2-amine and trifluoroacetic acid.

Scientific Research Applications

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various biochemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methyl-1,3-thiazol-2-amine: A precursor in the synthesis of N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

    N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a trifluoroacetamide group.

    N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide: Contains a formamide group instead of a trifluoroacetamide group.

Uniqueness

This compound is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2OS/c1-2-3(7)11-5(14-2)12-4(13)6(8,9)10/h1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDKKFCAPAWUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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